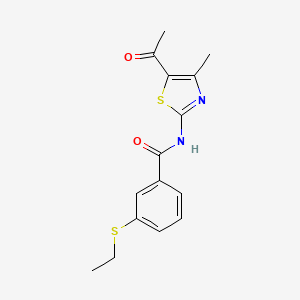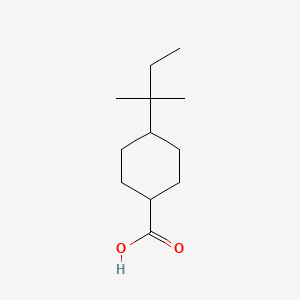
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide, also known as EHBBS, is a sulfonamide compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a multi-step process involving the reaction of several different reagents. EHBBS has shown promising results in several studies as a potential therapeutic agent due to its unique mechanism of action and its ability to affect various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. By inhibiting this enzyme, this compound can affect various biochemical and physiological processes, including the regulation of blood pressure, the transport of carbon dioxide, and the production of gastric acid.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase, the regulation of blood pressure, and the inhibition of cancer cell growth. It has also been shown to have potential applications in the treatment of glaucoma, as it can reduce intraocular pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide in lab experiments is its ability to inhibit carbonic anhydrase, which can be useful in studying various biochemical and physiological processes. However, one limitation is that this compound can be difficult to synthesize, which can make it challenging to obtain in large quantities for research purposes.
Direcciones Futuras
There are several future directions for research involving 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide, including the development of new antimicrobial agents, the study of its potential applications in the treatment of cancer, and the investigation of its effects on various biochemical and physiological processes. Additionally, further research is needed to optimize the synthesis of this compound and to explore its potential limitations and side effects.
Métodos De Síntesis
The synthesis of 2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide involves several steps, including the reaction of 2-mercapto-4-methylbutanol with ethyl chloroformate to form ethyl 2-(chlorocarbonyl)-4-methylbutanoate. This compound is then reacted with sodium hydride and 2-aminophenol to form this compound. The final product is obtained through a purification process involving crystallization and recrystallization.
Aplicaciones Científicas De Investigación
2-Ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been studied as a potential therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
IUPAC Name |
2-ethoxy-N-(2-hydroxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c1-3-18-12-6-4-5-7-13(12)20(16,17)14-10-11(15)8-9-19-2/h4-7,11,14-15H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOVEPTZIKBWOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584111.png)




![2-(3,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2584119.png)
![4-[4-(4-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2584120.png)
![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)

![N-(2,4-dimethoxyphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2584125.png)
![Ethyl 3-(4-chlorophenyl)-5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2584129.png)


![N-(4-fluorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2584134.png)